molecular formula C27H26N2O9 B030681 N-Fmoc DMNB-L-serine CAS No. 628280-43-3

N-Fmoc DMNB-L-serine

Cat. No. B030681
CAS RN: 628280-43-3
M. Wt: 522.5 g/mol
InChI Key: GEIDGZJCBUYWDB-QFIPXVFZSA-N
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Description

N-Fmoc DMNB-L-serine is a biochemical used for proteomics research . Its molecular formula is C27H26N2O9, and it has a molecular weight of 522.5 .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc DMNB-L-serine: is utilized in SPPS, which is a widely adopted method for synthesizing peptides. The Fmoc group serves as a temporary protection for the amino group during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain . This technique is crucial for creating peptides with specific sequences for research and therapeutic purposes.

Hydrogel Formation

Fmoc-derivatized amino acids, including N-Fmoc DMNB-L-serine , can self-assemble into hydrogels. These hydrogels have potential biomedical applications such as drug delivery systems and scaffolds for tissue engineering . The ability to form stable structures in aqueous environments makes them suitable for creating biocompatible materials.

Biosensing

Fmoc-protected amino acids like N-Fmoc DMNB-L-serine have been explored for their use in biosensing applications. They can be part of materials that detect biological molecules, such as amyloid fibrils, which are relevant in the study of neurodegenerative diseases .

Anti-Cancer Drug Delivery

The self-assembling properties of Fmoc-protected amino acids enable the creation of nanostructures for targeted drug deliveryN-Fmoc DMNB-L-serine can be involved in the development of pH-responsive drug delivery systems that release anti-cancer drugs in a controlled manner, enhancing the efficacy of the treatment .

Material Science

In material science, N-Fmoc DMNB-L-serine contributes to the development of new materials with unique properties, such as self-assembling capabilities. These materials can be used in various industrial and biotechnological fields, offering innovative solutions for complex challenges .

Peptide-Based Nanomaterials

N-Fmoc DMNB-L-serine: plays a role in the formation of peptide-based nanomaterials. These materials have diverse applications, including the creation of solvent-controlled self-assembling systems. Such systems can optimize ion and side chain arrangements, which is essential for developing advanced materials with specific functionalities .

Mechanism of Action

Target of Action

N-Fmoc DMNB-L-serine is a biochemical used in proteomics research . The primary target of this compound is the amine group of an amino acid . It serves as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process .

Mode of Action

The compound works by temporarily protecting the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This is achieved through the introduction of the Fluorenylmethoxycarbonyl (Fmoc) group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of the action of N-Fmoc DMNB-L-serine is the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of N-Fmoc DMNB-L-serine is influenced by the presence of a base, which is used to remove the Fmoc group . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Safety and Hazards

While the specific safety data sheet for N-Fmoc DMNB-L-serine was not found, general safety measures for handling Fmoc-protected amino acids include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

Fmoc-protected amino acids, including N-Fmoc DMNB-L-serine, are critical for constructing synthetic biological systems like peptides . One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence . This suggests that N-Fmoc DMNB-L-serine and similar compounds will continue to be important in future peptide and proteomics research.

properties

IUPAC Name

(2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIDGZJCBUYWDB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514485
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Fmoc DMNB-L-serine

CAS RN

628280-43-3
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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